The synthesis of Zifaxaban involves several chemical reactions that typically start from readily available starting materials. Various methods can be employed to synthesize this compound, including:
Technical details regarding specific reagents, reaction conditions (such as temperature, solvent choice, and catalysts), and purification methods (like chromatography) are crucial for optimizing the synthesis process. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often utilized to monitor the progress of the reactions and to confirm the identity and purity of Zifaxaban .
Zifaxaban's molecular structure can be represented using standard chemical notation. It features a complex arrangement of atoms that includes carbon, nitrogen, oxygen, and chlorine. The specific molecular formula provides insights into its composition, while structural diagrams illustrate the spatial arrangement of these atoms.
Key data points related to the molecular structure include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to elucidate the structure of Zifaxaban .
Zifaxaban undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:
Understanding these reactions' mechanisms can provide insights into optimizing synthesis pathways and improving yields. Reaction conditions such as temperature, pH, and solvent choice significantly impact these processes .
Zifaxaban functions as a direct inhibitor of Factor Xa. By binding to this enzyme, it prevents the conversion of prothrombin to thrombin, thereby inhibiting thrombus formation. This mechanism is crucial for its anticoagulant effect:
The efficacy of Zifaxaban can be quantified through pharmacodynamic studies that measure its impact on coagulation parameters such as prothrombin time or activated partial thromboplastin time .
Zifaxaban exhibits several notable physical and chemical properties:
Analytical techniques such as Differential Scanning Calorimetry (DSC) can be used to assess thermal properties, while solubility studies help determine optimal formulation approaches .
Zifaxaban has significant potential applications in clinical medicine, particularly in anticoagulation therapy:
The ongoing research into Zifaxaban continues to explore its full potential within these applications .
Zifaxaban (chemical name: (S)-5-chloro-N-((2-oxo-3-(4-(2-oxopyridin-1(2H)-yl)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide) is a synthetic, low-molecular-weight compound (molecular weight: 429.88 g/mol) belonging to the direct Factor Xa (FXa) inhibitor class of anticoagulants [1] [4] [7]. Its core structure consists of a chiral oxazolidinone scaffold linked to a chlorothiophene carboxamide moiety, with stereospecificity at the C5 position conferring optimal target binding. The (S)-enantiomer demonstrates high affinity for the S1 and S4 pockets of FXa's active site, enabling competitive inhibition [2] [7].
Zifaxaban exhibits potent anti-FXa activity with a half-maximal inhibitory concentration (IC50) of 11.1 nM against human FXa. Critically, it demonstrates exceptional selectivity (>10,000-fold) over other serine proteases, including thrombin, trypsin, and plasmin, minimizing off-target effects [1] [4] [5]. Unlike earlier anticoagulants, it does not impair platelet aggregation induced by collagen, adenosine diphosphate, or arachidonic acid [4]. Its mechanism involves binding directly to FXa, preventing the conversion of prothrombin to thrombin, thereby interrupting the coagulation cascade upstream and reducing thrombin generation.
Table 1: Key Biochemical Properties of Zifaxaban
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C20H16ClN3O4S | Confirmed [1] [7] |
CAS Registry Number | 1378266-98-8 | Unique identifier [1] |
FXa Inhibition (IC50) | 11.1 nM | Human FXa enzyme [1] [4] |
Selectivity Ratio | >10,000-fold | Over other serine proteases [4] |
Plasma Coagulation Effects | Prolongs PT, APTT; weak effect on TT | Human/rat/rabbit plasma [4] |
The development of Factor Xa inhibitors represents a paradigm shift from indirect anticoagulants (like heparin and warfarin) to targeted, direct-acting agents. Factor Xa occupies a pivotal position in the coagulation cascade, acting at the convergence point of the intrinsic and extrinsic pathways. A single molecule of FXa catalyzes the production of over 1,000 thrombin molecules, making it a high-leverage therapeutic target [6] [10]. Early efforts focused on parenteral inhibitors (e.g., fondaparinux), but the goal shifted toward oral agents to improve patient convenience and chronic disease management.
The first generation of oral direct FXa inhibitors (rivaroxaban, apixaban, edoxaban) validated the target clinically, demonstrating non-inferior efficacy to warfarin for stroke prevention in atrial fibrillation (AF) and treatment of venous thromboembolism (VTE), with reduced intracranial bleeding risk [3] [6] [10]. However, challenges persisted, including residual bleeding risks (particularly gastrointestinal), variable pharmacokinetics, and drug-drug interactions. This drove research into next-generation inhibitors with enhanced pharmacodynamic profiles, improved selectivity, and predictable pharmacokinetics [6] [10]. Zifaxaban emerged from this research wave, designed to achieve ultra-high selectivity to potentially mitigate bleeding complications associated with off-target protease inhibition [1] [4].
Table 2: Evolution of Key Factor Xa Inhibitors
Development Phase | Representative Agents | Primary Advancements |
---|---|---|
Parenteral | Fondaparinux | Selective indirect FXa inhibition; predictable kinetics |
1st Gen Oral (Approved) | Rivaroxaban, Apixaban, Edoxaban | Direct oral targeting; no routine monitoring; fixed dosing |
2nd Gen (Investigational/Preclinical) | Zifaxaban, CKD-344, CM20201 | Enhanced selectivity (>10,000-fold); optimized PK/PD; novel scaffolds [1] [6] |
Zifaxaban exemplifies the refinement goals within the DOAC class. Preclinical studies position it as a highly selective contender with promising efficacy signals. In rodent models of thrombosis, Zifaxaban demonstrated potent in vivo activity:
Its pharmacokinetic profile (oral bioavailability, peak efficacy at 2h) supports its development as an orally active agent suitable for outpatient settings [1] [4]. While detailed human clinical trial data from major phases is limited in the provided sources, its designation as a 'pseudo' International Nonproprietary Name (pseudo-INN) incorporating the "-xaban" stem signifies its structural and functional classification within the FXa inhibitor class, despite not yet being formally assigned an INN by the WHO [2].
Zifaxaban's development trajectory aligns with key trends in the anticoagulant market (valued at US$ 22.1 billion in 2023, projected to reach US$ 41.52 billion by 2034) [10]. This growth is fueled by the rising global burden of cardiovascular diseases (CVDs), particularly atrial fibrillation (AF), and the pursuit of agents offering an optimal balance between efficacy (preventing stroke/systemic embolism) and safety (minimizing bleeding). Its ultra-high selectivity profile positions it theoretically as a candidate offering a favorable efficacy-safety window, particularly for complex patient populations like those with comorbidities such as obesity or anemia, where consistent anticoagulant effects are crucial [8] [10]. However, its clinical differentiation from established DOACs awaits comprehensive human trials.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7